

Physical and chemical properties of Dammar-20(21)-en-3,24,25-triol

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Compound of Interest

Compound Name: *Dammar-20(21)-en-3,24,25-triol*

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In-Depth Technical Guide to Dammar-20(21)-en-3,24,25-triol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammar-20(21)-en-3,24,25-triol is a naturally occurring tetracyclic triterpenoid belonging to the dammarane family. Isolated primarily from plant sources such as *Walsura robusta*, this compound has garnered scientific interest for its potential therapeutic applications.^{[1][2]} Preclinical studies have indicated a spectrum of biological activities, including antiviral, cytotoxic, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Dammar-20(21)-en-3,24,25-triol**, detailed experimental protocols for its analysis and evaluation, and an exploration of its potential mechanisms of action, including its influence on cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Dammar-20(21)-en-3,24,25-triol is a complex molecule with a dammarane skeleton. Its physical and chemical characteristics are fundamental to its isolation, characterization, and

formulation.

General Properties

A summary of the general physicochemical properties of **Dammar-20(21)-en-3,24,25-triol** is presented in the table below.

Property	Value	Reference
Molecular Formula	C30H52O3	[2]
Molecular Weight	460.73 g/mol	[2]
CAS Number	55050-69-6	[3]
Melting Point	165-167 °C	
Appearance	Crystalline solid	[1]
Solubility	Soluble in DMSO	[3]

Spectroscopic Data

The structural elucidation of **Dammar-20(21)-en-3,24,25-triol** is confirmed through various spectroscopic techniques.

Partial ¹H NMR data in CDCl₃ reveals characteristic signals for the dammarane structure.

Chemical Shift (δ) ppm	Assignment
5.28	H-21
3.52	H-3
1.26	C-24 and C-25 methyl groups

Further detailed 1D and 2D NMR data are required for complete spectral assignment.

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. One report indicated an [M+Na]⁺ ion at m/z 531.3659, calculated for C₃₀H₅₂O₆Na.[1] However,

this molecular formula is inconsistent with the accepted structure of **Dammar-20(21)-en-3,24,25-triol** (C₃₀H₅₂O₃). Further verification of the mass spectrum is necessary. The fragmentation pattern of dammarane-type triterpenoids under Electron Ionization (EI) often involves characteristic losses of water and side-chain cleavages.[4]

The IR spectrum is expected to show characteristic absorption bands for hydroxyl (-OH) groups and C-H bonds within the terpene structure. Specific spectral data is not currently available in the public domain.

Biological Activities and Signaling Pathways

Dammar-20(21)-en-3,24,25-triol has demonstrated a range of biological activities in preclinical research, suggesting its potential as a lead compound for drug development.

Antiviral Activity

Studies have shown that this compound exhibits antiviral properties. For instance, it has been reported to significantly reduce the replication of Herpes Simplex Virus Type 1 (HSV-1) in vitro. [1] The mechanism of its antiviral action is thought to involve the inhibition of viral enzymes essential for replication.[1]

Cytotoxic Activity

Dammar-20(21)-en-3,24,25-triol has shown cytotoxic effects against various cancer cell lines. [1] This activity is a common feature of many dammarane-type triterpenoids and is often associated with the induction of apoptosis.

Anti-inflammatory Activity

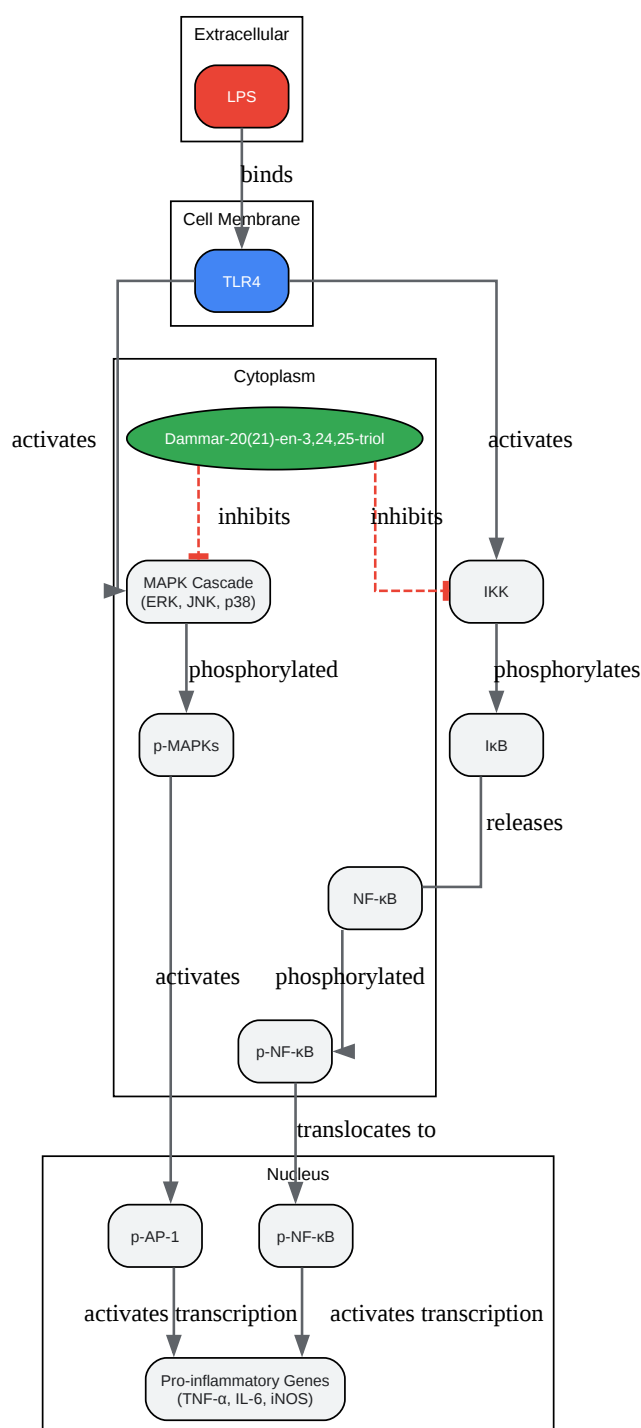
The compound has been observed to possess anti-inflammatory properties, including the downregulation of pro-inflammatory cytokines in macrophage cells.[1] This suggests a potential role in modulating inflammatory responses.

Signaling Pathways

While the specific signaling pathways modulated by **Dammar-20(21)-en-3,24,25-triol** are not yet fully elucidated, research on structurally related dammarane triterpenoids provides some insights. For example, 20(S)-25-methoxyl-dammarane-3 β , 12 β , 20-triol has been shown to

inhibit the activation of STAT3 and ERK pathways in HepG2 cells.^[5] It is plausible that **Dammar-20(21)-en-3,24,25-triol** may exert its biological effects through similar mechanisms, potentially involving key inflammatory and cell survival pathways such as NF- κ B and MAPK.

The following diagram illustrates a hypothesized signaling pathway for the anti-inflammatory effects of **Dammar-20(21)-en-3,24,25-triol**, based on the known mechanisms of related triterpenoids.



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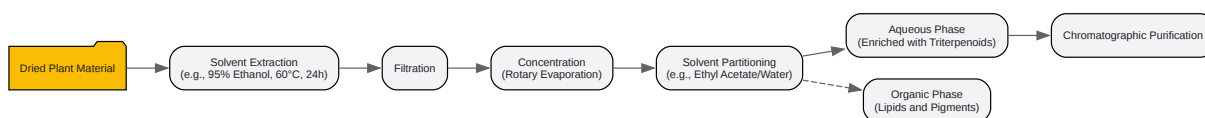
Caption: Hypothesized inhibition of LPS-induced inflammatory pathways by **Dammar-20(21)-en-3,24,25-triol**.

Experimental Protocols

The following sections provide detailed methodologies for the isolation, purification, and biological evaluation of **Dammar-20(21)-en-3,24,25-triol**.

Isolation and Purification

The isolation of **Dammar-20(21)-en-3,24,25-triol** from its natural source, such as the bark of *Walsura robusta*, typically involves solvent extraction followed by chromatographic purification.



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Caption: General workflow for the extraction of **Dammar-20(21)-en-3,24,25-triol** from plant material.

Column Chromatography:

- Stationary Phase: Silica gel (200-300 mesh).
- Column Dimensions: 120 cm × 5 cm.
- Eluent: Gradient of hexane-ethyl acetate (from 8:2 to 0:10).
- Target Fractions: Elute with hexane-ethyl acetate (6:4).^[1]

High-Performance Liquid Chromatography (HPLC):

- Column: Semi-preparative C18 (250 mm × 10 mm, 5 μm).
- Mobile Phase: Isocratic elution with acetonitrile-water (52:48).
- Flow Rate: 2 mL/min.
- Detection: UV at 203 nm.
- Purity: >98% can be achieved.^[1]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours.
- **Compound Treatment:** Treat cells with various concentrations of **Dammar-20(21)-en-3,24,25-triol** (e.g., 0.1 to 100 μ M) and a vehicle control (DMSO) for 24-72 hours.
- **MTT Addition:** Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antiviral Assay (Plaque Reduction Assay)

This assay quantifies the reduction in viral plaque formation in the presence of the test compound.

- **Cell Monolayer:** Seed host cells in 6-well plates to form a confluent monolayer.
- **Virus Preparation:** Prepare serial dilutions of the virus stock.
- **Compound Treatment:** Pre-incubate the cell monolayer with different concentrations of **Dammar-20(21)-en-3,24,25-triol** for 1 hour.
- **Infection:** Infect the cells with the virus (e.g., 100 plaque-forming units per well) for 1-2 hours.
- **Overlay:** Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose) with the corresponding concentrations of the compound.

- Incubation: Incubate the plates for 2-3 days until plaques are visible.
- Staining: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.
- Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

Anti-inflammatory Assay (Nitric Oxide Production Assay)

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

- Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight.
- Compound Treatment: Pre-treat the cells with various concentrations of **Dammar-20(21)-en-3,24,25-triol** for 1 hour.
- Stimulation: Stimulate the cells with LPS (1 $\mu\text{g/mL}$) for 24 hours.
- Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
- Absorbance Measurement: Measure the absorbance at 540 nm.
- Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Conclusion

Dammar-20(21)-en-3,24,25-triol is a promising natural product with a range of biological activities that warrant further investigation. This guide provides a foundational understanding of its physicochemical properties and methodologies for its study. Future research should focus on obtaining complete spectroscopic data for unambiguous structural confirmation, elucidating the specific molecular targets and signaling pathways responsible for its bioactivities, and

conducting in vivo studies to validate its therapeutic potential. Such efforts will be crucial in advancing this compound from a laboratory curiosity to a potential clinical candidate.

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